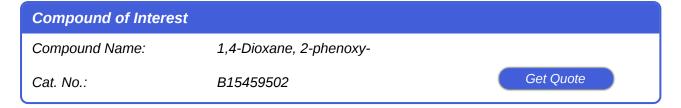


Spectroscopic Profile of 2-Phenoxy-1,4-Dioxane: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2-phenoxy-1,4-dioxane. Due to a lack of publicly available experimental spectra for this specific compound, this document extrapolates data from its constituent chemical moieties—the 1,4-dioxane ring and the phenoxy group—as well as from structural analogs like 2-methoxy-1,4-dioxane and 2-phenoxyethanol. This guide is intended to serve as a reference for the identification and characterization of 2-phenoxy-1,4-dioxane in a research and development setting.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for 2-phenoxy-1,4-dioxane based on the known spectral properties of its components and related molecules.

Table 1: Predicted ¹H NMR Spectroscopic Data



Protons	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Notes
H-2	4.5 - 5.0	Multiplet	The proton on the carbon bearing the phenoxy group is expected to be the most deshielded of the dioxane ring protons due to the electronegativity of the adjacent oxygen atoms.
H-3, H-5, H-6	3.6 - 4.2	Multiplets	These protons of the dioxane ring would appear as a complex set of multiplets. The chemical shift is based on the known resonance of 1,4-dioxane, which is a singlet at approximately 3.7 ppm.[1][2][3] The phenoxy group's presence will induce slight shifts and complex splitting.
Aromatic (ortho)	6.9 - 7.1	Multiplet (doublet of doublets)	Protons on the phenyl ring ortho to the ether linkage.
Aromatic (meta)	7.2 - 7.4	Multiplet (triplet)	Protons on the phenyl ring meta to the ether linkage.
Aromatic (para)	6.8 - 7.0	Multiplet (triplet)	Proton on the phenyl ring para to the ether



linkage.

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Carbon	Predicted Chemical Shift (δ, ppm)	Notes
C-2	98 - 105	The carbon atom bonded to two oxygen atoms (acetal-like) will be significantly downfield.
C-3, C-5, C-6	65 - 70	These dioxane ring carbons are expected to be in a similar range to those in unsubstituted 1,4-dioxane (approx. 67 ppm). [4][5]
Aromatic (ipso)	157 - 160	The carbon of the phenyl ring directly attached to the ether oxygen.
Aromatic (ortho)	115 - 120	_
Aromatic (meta)	128 - 130	_
Aromatic (para)	120 - 125	_

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Table 3: Predicted Infrared (IR) Spectroscopy Data



Functional Group	Predicted Absorption Range (cm ⁻¹)	Vibration Type
C-H (Aromatic)	3030 - 3100	Stretching
C-H (Aliphatic)	2850 - 3000	Stretching
C=C (Aromatic)	1450 - 1600	Stretching
C-O-C (Aromatic Ether)	1200 - 1270 (asymmetric), 1000-1050 (symmetric)	Stretching
C-O-C (Aliphatic Ether)	1070 - 1150	Stretching

Sample Preparation: Neat liquid film or KBr pellet. The spectrum is anticipated to be dominated by the strong C-O stretching bands of the ether linkages.[6][7][8][9]

Table 4: Predicted Mass Spectrometry (MS) Data

m/z	Predicted Fragment	Notes
166	[M] ⁺	Molecular ion peak.
107	[C ₆ H ₅ O-CH ₂] ⁺	Fragmentation of the dioxane ring.
94	[C ₆ H₅OH] ⁺	Phenol cation radical, a common fragment for phenoxy compounds.
87	[C4H7O2]+	Loss of the phenoxy group.
77	[C ₆ H₅] ⁺	Phenyl cation.

Ionization Method: Electron Ionization (EI). The fragmentation pattern is expected to show characteristic losses of the phenoxy group and fragmentation of the dioxane ring.[10][11][12]

Table 5: Predicted UV-Vis Spectroscopy Data



λmax (nm)	Molar Absorptivity (ε)	Solvent	Electronic Transition
~270	~2000	Ethanol or Hexane	$\pi \to \pi^*$ transition of the benzene ring.
~220	~8000	Ethanol or Hexane	$\pi \to \pi^*$ transition of the benzene ring.

The UV-Vis spectrum is expected to be dominated by the absorptions of the phenoxy group, as the 1,4-dioxane moiety does not absorb significantly in the UV-Vis range.[13]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data described above. These should be adapted based on the specific instrumentation available.

- 1. Nuclear Magnetic Resonance (NMR) Spectroscopy
- Sample Preparation: Dissolve 5-10 mg of 2-phenoxy-1,4-dioxane in approximately 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard if the solvent does not already contain it.
- Instrumentation: A 300 MHz or higher field NMR spectrometer.
- ¹H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters: 90° pulse, spectral width of 10-15 ppm, relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).
 - Process the data with Fourier transformation, phase correction, and baseline correction.
 - Integrate the peaks and reference the spectrum to the TMS signal at 0.00 ppm.
- ¹³C NMR Acquisition:



- Acquire a one-dimensional carbon spectrum with proton decoupling.
- Typical parameters: 30-45° pulse, spectral width of 200-220 ppm, relaxation delay of 2-5 seconds, and a larger number of scans for adequate signal (e.g., 1024 or more).
- Reference the spectrum to the solvent peak (CDCl₃ at 77.16 ppm).
- 2. Infrared (IR) Spectroscopy
- Sample Preparation (Attenuated Total Reflectance ATR): Place a small drop of the neat liquid sample directly onto the ATR crystal.
- Sample Preparation (KBr Pellet for solids): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- · Acquisition:
 - Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
 - Record the sample spectrum over a range of 4000-400 cm⁻¹.
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
 - The final spectrum is presented in terms of transmittance or absorbance.
- 3. Mass Spectrometry (MS)
- Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS). For GC-MS, dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate.
- Instrumentation: A mass spectrometer with an electron ionization (EI) source.
- Acquisition:

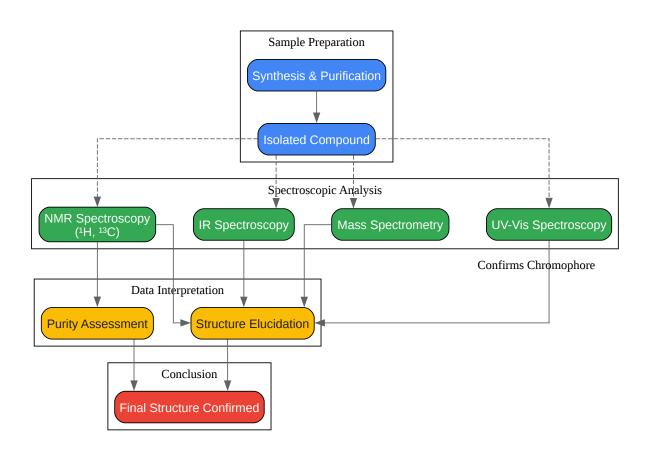


- Ionize the sample using a standard electron energy of 70 eV.
- Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-400).
- The resulting mass spectrum will show the relative abundance of different fragment ions.
- 4. UV-Visible (UV-Vis) Spectroscopy
- Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, hexane, or acetonitrile) in a quartz cuvette. The concentration should be chosen to give a maximum absorbance between 0.5 and 1.5.
- Instrumentation: A dual-beam UV-Vis spectrophotometer.
- Acquisition:
 - Record a baseline spectrum with the cuvette filled only with the solvent.
 - Record the sample spectrum over a range of approximately 200-400 nm.
 - Identify the wavelength(s) of maximum absorbance (λmax).

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis of a compound such as 2-phenoxy-1,4-dioxane.





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Caption: Workflow for Spectroscopic Analysis of 2-Phenoxy-1,4-Dioxane.

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References

- 1. 1,4-dioxane 1H proton nmr spectrum C4H8O2 low/high resolution analysis interpretation
 of chemical shifts ppm spin spin line splitting H-1 para-dioxane 1-H nmr explaining spin-spin
 coupling for line splitting doc brown's advanced organic chemistry revision notes
 [docbrown.info]
- 2. 1,4-Dioxane(123-91-1) 1H NMR spectrum [chemicalbook.com]
- 3. spectrabase.com [spectrabase.com]
- 4. docbrown.info [docbrown.info]
- 5. 1,4-Dioxane(123-91-1) 13C NMR [m.chemicalbook.com]
- 6. infrared spectrum of 1,4-dioxane C4H8O2 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of para-dioxane dioxan image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. researchgate.net [researchgate.net]
- 8. 1,4-Dioxane(123-91-1) IR Spectrum [chemicalbook.com]
- 9. 1,4-Dioxane [webbook.nist.gov]
- 10. mass spectrum of 1,4-dioxane C4H8O2 fragmentation pattern of m/z m/e ions for analysis and identification of para-dioxane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. govinfo.gov [govinfo.gov]
- 12. 1,4-Dioxane [webbook.nist.gov]
- 13. 1,4-Dioxane [webbook.nist.gov]
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